2-(4-chlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylpropanamide
Description
2-(4-Chlorophenoxy)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-methylpropanamide is a structurally complex small molecule characterized by a chlorophenoxy group, a tetrahydrobenzothiophene ring, and a branched propanamide chain. The compound’s unique architecture includes:
- Tetrahydrobenzothiophene core: A partially saturated benzothiophene system with a hydroxyl group at position 4, enabling hydrogen bonding and conformational rigidity.
- Propanamide linkage: The branched 2-methylpropanamide group may influence steric interactions and solubility.
Structural determination of such compounds typically relies on X-ray crystallography using programs like SHELXL and OLEX2 for refinement and analysis .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-18(2,24-14-7-5-13(20)6-8-14)17(22)21-12-19(23)10-3-4-16-15(19)9-11-25-16/h5-9,11,23H,3-4,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTVHROSQMDXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1(CCCC2=C1C=CS2)O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Typically, such compounds bind to their target proteins or enzymes, modulating their activity and leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
Chlorinated Aromatic Systems: The target compound shares a para-chlorophenoxy group with 2-(4-chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide , but the latter features additional chlorine atoms on the phenyl ring, likely enhancing lipophilicity and steric hindrance.
Heterocyclic Cores : Compared to 1,2,4-triazole derivatives , the tetrahydrobenzothiophene ring in the target compound introduces sulfur-based π-interactions and conformational constraints.
Amide vs. Triazole Linkages : The propanamide group in the target compound contrasts with triazole rings in analogues , affecting hydrogen-bonding capacity and metabolic stability.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy :
- Solubility : The hydroxyl and amide groups in the target compound may improve aqueous solubility compared to fully aromatic dichlorophenyl propanamides .
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